molecular formula C17H17N3O2 B10981712 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide

Cat. No.: B10981712
M. Wt: 295.34 g/mol
InChI Key: FUVOBZFEJZGMTJ-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide is an organic compound with a complex structure that includes a benzimidazole ring and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-(methoxymethyl)-1H-benzimidazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide is unique due to its combination of a benzimidazole ring and a phenylacetamide group. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-phenylacetamide
Canonical SMILES COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-(methoxymethyl)-1H-benzimidazole with phenylacetyl chloride in the presence of a base like triethylamine. This reaction is conducted under reflux conditions using dichloromethane as the solvent, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with benzimidazole scaffolds have been shown to possess antibacterial effects against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and B16F10 (melanoma) cells. The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation, leading to cell cycle arrest and increased cell death rates .

In a cell viability assay, concentrations of the compound were tested over 48 and 72 hours, revealing significant cytotoxic effects at higher concentrations (IC50 values often reported below 100 µM) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The benzimidazole moiety is known to bind to enzymes or receptors, inhibiting their activity and disrupting critical cellular processes. This interaction can lead to altered signaling pathways associated with cell growth and apoptosis .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of benzimidazole derivatives, this compound was tested against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound demonstrated its efficacy in inducing apoptosis in MCF-7 cells. The study reported that treatment with the compound resulted in a significant increase in LDH enzyme activity, indicating cell membrane damage and subsequent cell death. Flow cytometry analysis revealed that a substantial proportion of treated cells were arrested in the S phase of the cell cycle, underscoring the compound's potential as an anticancer agent .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-phenylacetamide

InChI

InChI=1S/C17H17N3O2/c1-22-11-16-19-14-8-7-13(10-15(14)20-16)18-17(21)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

FUVOBZFEJZGMTJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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